

Teloxantrone Pharmacodynamic and Toxicity Profile

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Compound Focus: Teloxantrone

CAS No.: 91441-48-4

Cat. No.: S548643

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The following table summarizes the key pharmacodynamic and toxicity findings from the Phase I clinical trial of **Teloxantrone** (then known as CI-937 or DUP 937) [1].

Parameter	Findings and Relationship
Dose-Limiting Toxicity (DLT)	Neutropenia (severity defined as Neutrophil Count < $0.5 \times 10^9/L$).
Other Observed Toxicities	Mild to moderate thrombocytopenia, nausea, vomiting, stomatitis, and alopecia.
Relationship (Dose vs. Toxicity)	A statistically significant relationship was established between the administered dose and the percentage change in White Blood Cell (WBC) and neutrophil count. Univariate analysis showed that both Dose and AUC (Area Under the Curve) were significant predictors of hematological toxicity.
Multivariate Predictors	For the percentage change in WBC: Dose and Baseline Neutrophil Count . For the percentage change in Neutrophil Count: Dose and Prior Chemotherapy .
Recommended Phase II Dose	22 mg/m ² , established based on the maximally tolerated dose of 25.2 mg/m ² .

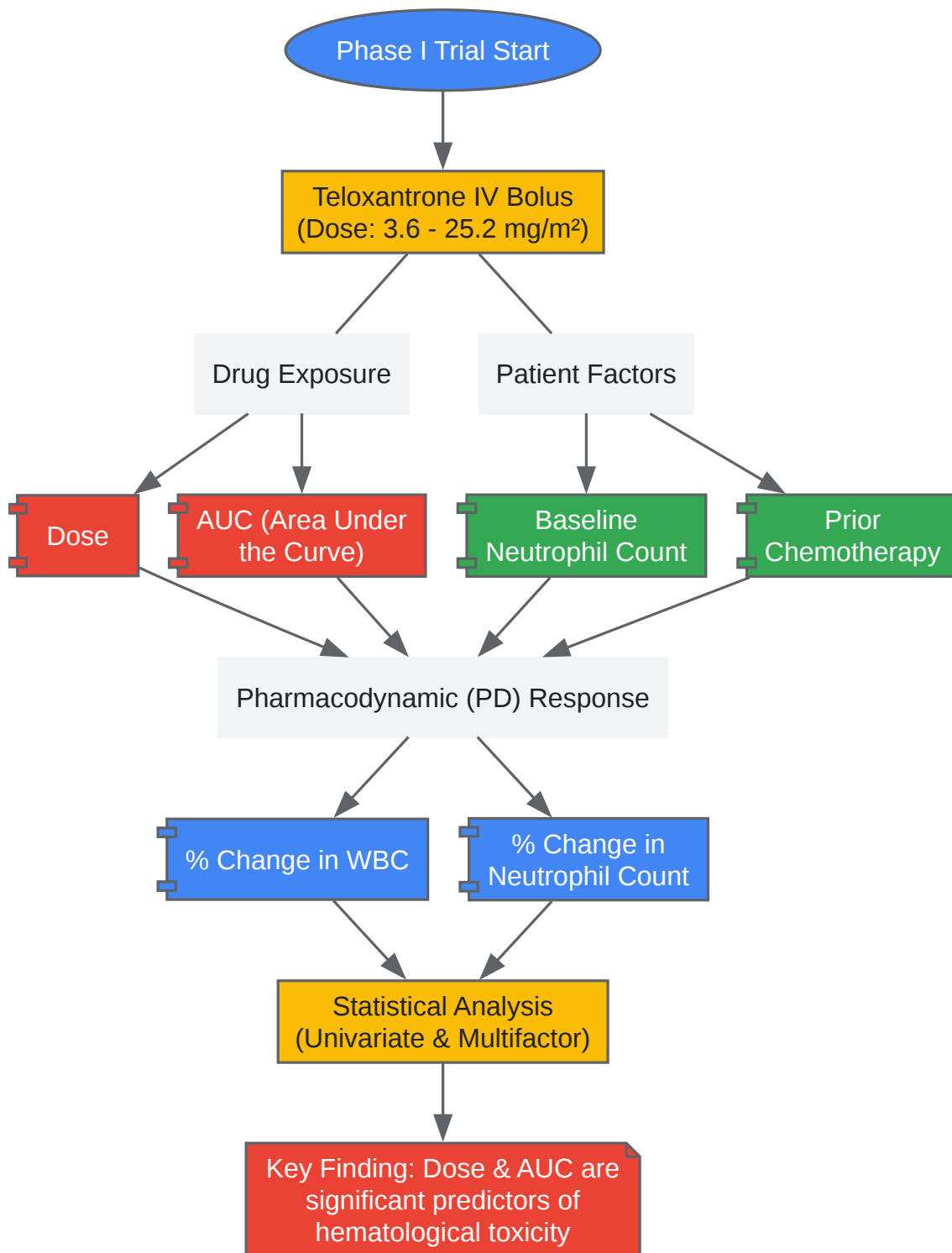
Overview of the Phase I Study Protocol

The primary objectives of the Phase I trial were to determine the maximally tolerated dose, define the toxicity spectrum, and characterize the pharmacokinetics and pharmacodynamics of **Teloxantrone** [1].

- **Drug Administration:** **Teloxantrone** was administered intravenously as a single bolus injection. The treatment cycle was repeated every 3 to 4 weeks [1].
- **Dose Escalation:** The study tested doses ranging from 3.6 mg/m² to 25.2 mg/m². The escalation method was compared against a modified Fibonacci schema [1].
- **Pharmacodynamic Analysis:** The relationship between drug exposure (both dose and pharmacokinetic AUC) and pharmacodynamic effects (percentage change in WBC and neutrophil count) was analyzed using univariate and multifactor statistical models [1].

Experimental Workflow for Pharmacodynamic Analysis

The diagram below outlines the logical workflow and key relationships investigated in the Phase I pharmacodynamic study of **Teloxantrone**.



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Research Context and Future Directions

The available data on **Teloxantrone** is from early-phase trials in the 1990s, and its development appears to have been discontinued. The Phase II study in colorectal carcinoma, for instance, was published in 1993 and found insufficient activity to warrant further study in that cancer type [2].

For modern research on similar compounds:

- **Focus on DNA Damage Repair:** The pharmacodynamic effects of anthrapyrazoles and related compounds like mitoxantrone are closely tied to DNA damage. One key mechanism of resistance is enhanced DNA repair, particularly via the Non-Homologous End Joining (NHEJ) pathway [3].
- **Investigate Combination Strategies:** Research on mitoxantrone resistance suggests that combining such drugs with inhibitors of DNA-PK (a key kinase in NHEJ) can help overcome resistance and enhance cell death [3].

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References

1. Phase I pharmacokinetic and pharmacodynamic study of a new... [pubmed.ncbi.nlm.nih.gov]
2. Phase II study on DuP 937 (Teloxantrone) in colorectal carcinoma [link.springer.com]
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